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Benzenamine, 4-(phenylseleno)-

Cat. No.: B14804600
CAS No.: 16089-79-5
M. Wt: 248.19 g/mol
InChI Key: FGECMYHFCYCCFW-UHFFFAOYSA-N
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Description

Contextualizing Benzenamine, 4-(phenylseleno)- within Organoselenium Chemistry

Organoselenium chemistry is the study of compounds containing a carbon-selenium bond. rsc.org Selenium, a group 16 element like oxygen and sulfur, imparts distinct properties to organic molecules. The carbon-selenium (C-Se) bond is weaker and longer than the carbon-sulfur (C-S) bond, leading to higher reactivity. rsc.org Organoselenium compounds are known to be more nucleophilic and acidic compared to their sulfur counterparts. rsc.org

Benzenamine, 4-(phenylseleno)- fits within this class of compounds, where the selenium atom is in the +2 oxidation state, the dominant form in organoselenium chemistry. rsc.org The presence of the selenium atom significantly influences the electronic environment of the benzenamine ring, making it a valuable building block in organic synthesis. The synthesis of Benzenamine, 4-(phenylseleno)- can be achieved through the reaction of diphenyl diselenide and aniline (B41778) under specific conditions, yielding a yellow solid. rsc.org

Table 1: Physicochemical Properties of Benzenamine, 4-(phenylseleno)-

PropertyValueReference
IUPAC Name 4-(phenylselanyl)aniline rsc.org
Molecular Formula C₁₂H₁₁NSe nih.gov
Melting Point 86-89 °C rsc.org
Appearance Yellow solid rsc.org

Table 2: Spectroscopic Data of Benzenamine, 4-(phenylseleno)-

SpectrumDataReference
¹H NMR (200 MHz, CDCl₃) δ = 7.39 (d, J = 8.5 Hz, 2H), 7.31–7.25 (m, 2H), 7.27–7.08 (m, 3H), 6.60 (d, J = 8.5 Hz, 2H), 3.72(s, 2H) rsc.org
¹³C NMR (50 MHz, CDCl₃) δ = 146.9, 137.1, 134.1, 130.2, 129.1, 126.1, 116.4, 116.1 rsc.org

Research Trajectories and Scholarly Significance of the Benzenamine-Phenylseleno Motif

The benzenamine-phenylseleno motif is at the forefront of several research areas due to its inherent chemical properties. The reactivity of the amino group and the selenium atom allows for a wide range of chemical transformations, leading to the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Research has demonstrated the antioxidant properties of organoselenium compounds, a characteristic attributed to their ability to mimic the activity of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme. ontosight.ainih.gov This has spurred investigations into the potential of benzenamine-phenylseleno derivatives as therapeutic agents against conditions associated with oxidative stress. nih.gov For instance, studies on related β-selenoamines have shown that certain substituents can enhance their thiol-peroxidase-like activity. nih.gov

The versatility of the benzenamine-phenylseleno core is further highlighted by its use in the synthesis of various derivatives. For example, the amino group can readily react with anhydrides to form corresponding amides, demonstrating its utility as a synthetic intermediate. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NSe B14804600 Benzenamine, 4-(phenylseleno)- CAS No. 16089-79-5

Properties

CAS No.

16089-79-5

Molecular Formula

C12H11NSe

Molecular Weight

248.19 g/mol

IUPAC Name

4-phenylselanylaniline

InChI

InChI=1S/C12H11NSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2

InChI Key

FGECMYHFCYCCFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzenamine, 4 Phenylseleno and Its Derivatives

Electrochemical Selenylation Approaches to Benzenamine, 4-(phenylseleno)-

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electrons as traceless reagents. The electrochemical selenylation of anilines can be achieved through the oxidative C-H functionalization of the aniline (B41778) ring with a selenium source, typically diphenyl diselenide.

This method generally involves the anodic oxidation of diphenyl diselenide (PhSe)₂ to generate a highly reactive phenylselenium cation (PhSe⁺) or a related radical species. This electrophilic selenium intermediate is then attacked by the electron-rich aniline at the para-position, leading to the formation of the C-Se bond. The reaction is typically conducted in an undivided cell, often using carbon-based electrodes like glassy carbon or platinum electrodes, with a supporting electrolyte such as lithium perchlorate (B79767) (LiClO₄) in a solvent like acetonitrile (B52724) (CH₃CN). researchgate.netnih.gov

A plausible mechanism, based on studies of similar electrochemical selenylation reactions, suggests that the diphenyl diselenide is oxidized at the anode to produce the phenylselenium cation. researchgate.net This cation then reacts with aniline in an electrophilic aromatic substitution manner. Subsequent deprotonation of the resulting intermediate yields the final product, Benzenamine, 4-(phenylseleno)-. researchgate.netnih.gov This approach avoids the need for harsh chemical oxidants, making it an environmentally benign process. researchgate.net

Palladium- or Copper-Catalyzed Carbon-Selenium Bond Formation Strategies

Transition-metal catalysis, particularly using palladium and copper, represents the most robust and widely used strategy for forming C-Se bonds.

Copper-Catalyzed Strategies: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are a powerful tool for synthesizing diaryl selenides. acs.org An efficient protocol involves the coupling of an aryl boronic acid with diphenyl diselenide. For the synthesis of Benzenamine, 4-(phenylseleno)-, this would involve the reaction of 4-aminophenylboronic acid with diphenyl diselenide. These reactions can be performed under mild conditions, sometimes even at room temperature, using a simple copper salt like copper(II) sulfate (B86663) (CuSO₄) as the catalyst and a ligand such as 1,10-phenanthroline. researchgate.net The use of an environmentally friendly solvent like ethanol (B145695) and a mild base further enhances the practicality of this method. researchgate.net

Table 1: Representative Copper-Catalyzed C-Se Coupling Conditions
Reactant AReactant BCatalystLigandBaseSolventTemperatureReference
Arylboronic AcidDiphenyl DiselenideCuSO₄ (3 mol%)1,10-phenanthroline·H₂ONa₂CO₃ (20 mol%)EtOHRoom Temp researchgate.net
Aryl HalideElemental SeleniumCuIL-prolineK₂CO₃H₂O100 °C rsc.org

Palladium-Catalyzed Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules. nih.govyoutube.com While direct Pd-catalyzed selenylation of aniline is less commonly reported than N-arylation, the principles can be readily adapted. A plausible route involves the coupling of a haloaniline, such as 4-iodoaniline, with a selenium nucleophile like sodium benzeneselenolate (NaSePh), which can be generated in situ from diphenyl diselenide. Alternatively, the coupling can occur between an aniline derivative and an electrophilic selenium reagent. nih.gov The success of these reactions relies heavily on the choice of ligand, which can range from simple phosphines to complex N-heterocyclic carbenes (NHCs) that stabilize the palladium center and facilitate the catalytic cycle. nih.govchemrxiv.org

One-Pot and Multicomponent Synthesis Techniques for Benzenamine, 4-(phenylseleno)- Analogues

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single procedural step, minimizing waste and purification efforts. nih.govnih.gov

The synthesis of analogues of Benzenamine, 4-(phenylseleno)-, such as 4-(phenylselanyl)-substituted pyrazoles, has been achieved through a one-pot procedure. This specific reaction involves the in-situ formation of an α,β-alkynic hydrazone from a corresponding aldehyde and hydrazine, which then undergoes a cyclization reaction upon treatment with phenylselenyl chloride (PhSeCl) to yield the final product. metu.edu.trconsensus.app This demonstrates the feasibility of incorporating a phenylselanyl group into a heterocyclic system in a single step.

While a direct MCR for Benzenamine, 4-(phenylseleno)- is not prominently documented, the principles of MCRs suggest a potential strategy. youtube.com A hypothetical three-component reaction could involve aniline, an electrophilic selenium reagent, and a third component that facilitates the reaction and becomes incorporated into the final structure, leading to diverse aniline-based organoselenium compounds. The development of such MCRs is a continuing area of interest in organic synthesis due to its efficiency and ability to generate molecular diversity. nih.gov

Metal-Free and Catalyst-Free Synthetic Protocols for Benzenamine, 4-(phenylseleno)- Systems

To address the cost and toxicity concerns associated with transition-metal catalysts, metal-free and catalyst-free synthetic methods have gained significant attention. nih.gov These approaches often rely on the inherent reactivity of the substrates under specific conditions or the use of non-metallic promoters.

A general metal-free method for synthesizing phenyl selenoesters involves the reaction of anhydrides with diphenyl diselenide, showcasing a transition-metal-free C-Se bond formation. nih.gov For the synthesis of Benzenamine, 4-(phenylseleno)-, a plausible metal-free approach could involve the reaction of an activated aniline derivative with a suitable selenium reagent. For example, the generation of the phenyl selenide (B1212193) anion (PhSe⁻) from diphenyl diselenide using a reducing agent like sodium borohydride (B1222165) (NaBH₄) creates a potent nucleophile. acs.org This nucleophile could then react with a diazonium salt derived from aniline, displacing the diazo group to form the desired C(sp²)-Se bond.

Furthermore, catalyst-free C-N bond formation reactions have been developed under biocompatible conditions, suggesting that C-Se bond formation could also be achieved under similar principles. rsc.orgrsc.org Another approach involves the use of oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to enable metal-free C-H amination for indole (B1671886) synthesis, a strategy that could potentially be adapted for C-H selenylation. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of Phenylseleno-Containing Aniline Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. libretexts.org Enantioselective methods for preparing organoselenium compounds, including aniline derivatives, are an active area of research. scilit.commdpi.com

These strategies typically fall into two categories:

Use of Chiral Selenium Reagents: A chiral auxiliary is attached to the selenium atom, which directs the stereochemical outcome of the reaction. These reagents often feature a stereogenic center near a coordinating heteroatom (like oxygen or nitrogen) that interacts with the selenium atom, creating a rigid chiral environment. nih.gov

Use of a Chiral Catalyst: An achiral selenium reagent is used in combination with a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) that controls the enantioselectivity of the transformation. mdpi.comnih.gov

An example of an enantioselective reaction is the asymmetric addition of an aryl selenol to a prochiral α,β-unsaturated ketone, catalyzed by a chiral base like cinchonidine, which can produce chiral β-seleno ketones with moderate to high enantiomeric excess. mdpi.com While not a direct synthesis of a chiral aniline, this principle could be applied to substrates containing an aniline moiety. The development of catalytic enantioselective methods allows for the synthesis of valuable, enantioenriched building blocks from simple precursors. scilit.comnih.gov

Synthesis of Benzenamine, 4-(phenylseleno)- Precursors and Intermediates for Complex Molecule Construction

The synthesis of complex molecules often relies on the preparation of key precursors and intermediates. For Benzenamine, 4-(phenylseleno)-, a common and effective strategy involves the synthesis of a nitro-analogue precursor, which can then be chemically modified.

A key intermediate, bis(4-nitrophenyl) selenide, can be synthesized from 1-iodo-4-nitrobenzene (B147127) and elemental selenium using a copper catalyst system. researchgate.net The subsequent reduction of the nitro groups in bis(4-nitrophenyl) selenide to amino groups yields bis(4-aminophenyl) selenide. A similar strategy can be applied to synthesize bis(2-aminophenyl) selenide from its corresponding nitro precursor. researchgate.net The reduction of the nitro group is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.

Table 2: Synthesis of Key Precursors
PrecursorStarting MaterialReagentsKey TransformationReference
Bis(4-nitrophenyl) selenide1-Iodo-4-nitrobenzeneSe, Cu₂O, Al, MgCl₂, TBAFCopper-catalyzed C-Se coupling researchgate.net
Bis(2-aminophenyl) selenideBis(2-nitrophenyl) selenideSnCl₂·2H₂O, EthanolNitro group reduction researchgate.net
Benzeneselenol (B1242743) (in situ)O-(tert-Butyl) Se-phenyl selenocarbonateHydroiodic acid (HI)Acid-mediated decomposition researchgate.net

Another important class of precursors are the selenium reagents themselves. While diphenyl diselenide is commercially available, generating highly reactive species like benzeneselenol (PhSeH) or its anion (PhSe⁻) in situ is often preferred to avoid handling the toxic and malodorous free selenol. researchgate.netnih.gov Safe and practical methods, such as the acid-mediated decomposition of O-(tert-butyl) Se-phenyl selenocarbonate, provide a convenient source of benzeneselenol for subsequent reactions. researchgate.net These precursors are crucial for building the Benzenamine, 4-(phenylseleno)- core structure, which can then be incorporated into more complex molecular architectures. nih.govsigmaaldrich.com

Reactivity and Organic Transformations of Benzenamine, 4 Phenylseleno

Electrophilic Selenenylation Reactions Involving Benzenamine, 4-(phenylseleno)- Derivatives

The aniline (B41778) functional group is a potent activator for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to the electron-donating nature of the amino group. wikipedia.orgresearchgate.net In Benzenamine, 4-(phenylseleno)-, the para position is occupied by the phenylseleno group, meaning electrophilic attack is directed primarily to the ortho positions relative to the -NH2 group. wikipedia.orgwikipedia.org However, the high reactivity of the aniline ring can lead to challenges such as over-reaction, like polyhalogenation, and side reactions. libretexts.org

A significant complication in electrophilic substitution reactions of anilines is the basicity of the amino group's nitrogen atom. chemistrysteps.com This nitrogen can act as a Lewis base and coordinate with Lewis acid catalysts, such as AlCl3 in Friedel-Crafts reactions, which forms a deactivating salt and halts the desired aromatic substitution. libretexts.org Similarly, in strongly acidic media used for reactions like nitration, the amino group is protonated to form the anilinium ion. This -NH3+ group is strongly deactivating and a meta-director, fundamentally altering the expected outcome of the reaction. wikipedia.orgorgsyn.org

To circumvent these issues, the reactivity of the amino group is often attenuated by converting it into an amide, for example, by acetylation to form an acetanilide. libretexts.org This protecting group reduces the activating effect of the substituent, allowing for more controlled monosubstitution. The acetyl group can be removed later via hydrolysis to restore the aniline functionality. libretexts.orgscribd.com

While direct electrophilic selenenylation on the Benzenamine, 4-(phenylseleno)- ring is not widely documented, the principles can be understood from related transformations. Electrophilic selenenylating agents, such as N-(phenylseleno)phthalimide (N-PSP), are used to introduce selenium into organic molecules. acs.org For instance, the α-selenenylation of aldehydes and ketones can be achieved using N-PSP, often promoted by organocatalysts. acs.org Theoretical studies on the reaction between an enamine intermediate and N-PSP show that the rate-limiting step is the nucleophilic attack of the enamine on the selenium atom. acs.org A similar electrophilic attack on the electron-rich aromatic ring of an activated aniline derivative would be the key step in a direct selenenylation.

Nucleophilic Reactivity and Additions to Unsaturated Systems with Phenylseleno-Aniline Moieties

The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic character upon the molecule. chemistrysteps.com This allows it to participate in addition reactions with electron-deficient systems. A prominent example of this reactivity is the aza-Michael reaction, or conjugate addition, to α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction is a powerful method for forming carbon-nitrogen bonds and synthesizing β-amino carbonyl compounds. beilstein-journals.org

The nucleophilicity of aniline derivatives is sensitive to the electronic properties of substituents on the aromatic ring. doubtnut.comyoutube.com Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic and generally more nucleophilic. libretexts.org Conversely, electron-withdrawing groups pull electron density away from the nitrogen, reducing its basicity and nucleophilicity. doubtnut.comlibretexts.org The phenylseleno group is considered a relatively weak electronic modulator, and its precise effect can depend on the reaction context. Studies on substituted anilines show a clear correlation between the electronic nature of the substituent and reactivity in nucleophilic additions. nih.gov For instance, squaric acid has been used as an effective organocatalyst to facilitate the 1,4-conjugate addition of various substituted anilines to the α,β-unsaturated lactone, parthenolide. nih.gov

The following table details examples of aza-Michael additions involving various aniline derivatives, illustrating the scope of this transformation.

Aniline DerivativeMichael AcceptorCatalyst/ConditionsProductYield (%)Reference
AnilineParthenolideSquaric acid (10 mol%), 50 °CAniline-parthenolide adduct72 nih.gov
p-HydroxyanilineParthenolideSquaric acid (10 mol%), 50 °Cp-Hydroxyphenyl-parthenolide adduct77 nih.gov
o-HydroxyanilineParthenolideSquaric acid (10 mol%), 50 °Co-Hydroxyphenyl-parthenolide adduct75 nih.gov
p-ToluidineParthenolideSquaric acid (10 mol%), 50 °Cp-Tolyl-parthenolide adduct67 nih.gov
Aniline2-Cyclohexen-1-one[HDBU][HSO4], rt, solvent-free3-(Phenylamino)cyclohexan-1-oneHigh Conversion researchgate.net

Intramolecular Cyclization and Ring-Closure Reactions Facilitated by the Phenylseleno Group

The nucleophilic character of the aniline nitrogen can be harnessed in intramolecular reactions to construct heterocyclic ring systems. When a suitable electrophilic site is present elsewhere in the molecule, the aniline nitrogen can act as an internal nucleophile, leading to cyclization.

A notable example is the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. mdpi.com This transformation proceeds through a base-assisted intramolecular cyclization where the aniline nitrogen attacks a carbonyl group, followed by an oxidation step to yield the indolinone product. mdpi.com This reaction works efficiently for primary anilines, while N-substituted secondary anilines may undergo side reactions. mdpi.com

Another powerful strategy involves cascade reactions where the aniline moiety participates in sequential bond-forming events. For instance, a three-component reaction between a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to highly substituted tetrahydroquinolines. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by an aza-Michael addition of the aniline to the resulting electron-deficient alkene, and a subsequent intramolecular Michael addition to close the ring. nih.gov This demonstrates how the nucleophilicity of an aniline derivative can be utilized in a one-pot process to build complex molecular architectures.

The table below summarizes key examples of intramolecular or cascade cyclizations involving aniline derivatives.

Starting Material(s)Reagents/ConditionsProduct TypeKey StepReference
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrilesKOH, DMSO2-(3-Oxoindolin-2-ylidene)acetonitrilesNucleophilic intramolecular cyclization of aniline onto ketone mdpi.com
2-Alkenyl aniline, Aldehyde, Ethyl cyanoacetateDBU, DCM, rt1,2,3,4-TetrahydroquinolinesAza-Michael/intramolecular Michael addition cascade nih.gov

Redox Chemistry and Behavior of the Selenium Center in Benzenamine, 4-(phenylseleno)-

The selenium atom in Benzenamine, 4-(phenylseleno)- is a key site for redox activity. Organoselenides (R-Se-R') are readily oxidized to the corresponding selenoxides (R-Se(O)-R'), which are valuable intermediates in organic synthesis. mdpi.com A common and effective oxidant for this transformation is hydrogen peroxide (H2O2). wikipedia.orgorgsyn.orgnih.gov The oxidation is often exothermic and can be catalyzed by acid. orgsyn.org Other oxidants like meta-chloroperoxybenzoic acid (mCPBA) and ozone can also be employed. wikipedia.org

The most significant reaction of selenoxides bearing a β-hydrogen is the selenoxide elimination. wikipedia.orgscribd.com This process is a pericyclic, intramolecular syn elimination that occurs under mild thermal conditions to form an alkene. wikipedia.org The reaction proceeds through a five-membered cyclic transition state, yielding the alkene and a selenenic acid (R-SeOH) byproduct. wikipedia.orgmdpi.com This elimination is highly favored over the analogous sulfoxide (B87167) elimination due to the greater reactivity of selenoxides, often allowing the reaction to proceed at or below room temperature. wikipedia.org This synthetic utility makes the selenide (B1212193) group a valuable "masked" double bond.

Computational studies have explored hetero-selenoxide eliminations, where carbon atoms are replaced by heteroatoms. The syn elimination of α-aminoalkyl selenoxides to form imines, for example, is a plausible mechanism. mdpi.com

The selenium center itself can act as a catalyst for oxidations. Cyclic seleninate esters, formed from the oxidation of selenides, can mimic the function of the antioxidant enzyme glutathione (B108866) peroxidase, catalyzing the reduction of harmful peroxides. mdpi.comnih.gov

In addition to the selenium center, the aniline moiety can also be oxidized. Depending on the conditions, oxidation of anilines can lead to a variety of products, including mineralization to CO2 and nitrate (B79036) or polymerization to form polyanilines. researchgate.net

TransformationReactant MoietyReagentsProduct MoietyKey FeaturesReference
Selenide OxidationAryl Selenide (Ar-Se-Ar')H₂O₂, mCPBA, O₃Aryl Selenoxide (Ar-Se(O)-Ar')Forms a synthetically useful intermediate. wikipedia.orgorgsyn.org
Selenoxide EliminationAlkyl Aryl Selenoxide (with β-H)Heat (often rt)AlkeneSyn-elimination via a 5-membered cyclic transition state. wikipedia.orgwikipedia.org
Aniline OxidationAnilineElectro-oxidation (BDD), UV/H₂O₂CO₂, Nitrate, PolyanilineCan lead to complete mineralization or polymer formation. researchgate.net

Radical Chemistry Involving Benzeneselenenyl Radicals and Benzenamine, 4-(phenylseleno)- Architectures

The carbon-selenium bond in molecules like Benzenamine, 4-(phenylseleno)- can participate in radical reactions. Homolytic cleavage of the C-Se bond can generate radical species. Furthermore, the aniline ring itself can be a target for radical addition reactions.

The intramolecular radical addition to aniline derivatives has been studied computationally. beilstein-journals.org These studies reveal that polar effects are crucial; the highest reaction rates are observed with electrophilic radicals and nucleophilic arenes. This is the opposite polarity matching to the well-known Minisci reaction. beilstein-journals.org The nature of the substituent on the aniline nitrogen is also critical, with phenyl substitution leading to faster addition than methyl substitution. beilstein-journals.org

Radical addition reactions involving amines can also be initiated photochemically. The diastereoselective radical addition of tertiary amines to electron-deficient alkenes can be achieved using aromatic ketones as sensitizers in a photo-induced electron transfer process. researchgate.net Free-radical chain additions of amines to olefins, induced by peroxides or light, can also be used to form C-C bonds at the α-position of the amine. researchgate.net

These findings suggest that the Benzenamine, 4-(phenylseleno)- architecture could be a versatile platform for radical-mediated transformations, either by generating radical intermediates from the selenium moiety or by having the aniline ring act as a radical acceptor.

The following table, based on computational data, shows the influence of substituents on the free activation barriers for intramolecular radical addition to aniline derivatives.

Radical Precursor StructureN-SubstituentCalculated Free Activation Barrier (ΔG‡) (kcal/mol)Key FindingReference
N-Phenyl-2-allylaniline radical precursorPhenyl10.3Phenyl substitution on nitrogen leads to faster addition. beilstein-journals.org
N-Methyl-2-allylaniline radical precursorMethyl12.3Methyl substitution on nitrogen leads to slower addition. beilstein-journals.org
N-Boc-2-allylaniline radical precursorBoc (Carbamate)11.0Carbamate substituent provides intermediate reactivity. beilstein-journals.org

Coordination Chemistry and Ligand Design with Benzenamine, 4 Phenylseleno

Synthesis and Characterization of Metal Complexes of Benzenamine, 4-(phenylseleno)- as a Ligand

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Table 1: Potential Characterization Techniques for Metal Complexes of Benzenamine, 4-(phenylseleno)-

TechniqueInformation Provided
Infrared (IR) Spectroscopy Confirmation of coordination by observing shifts in the N-H stretching and bending vibrations of the aniline (B41778) group and the C-Se stretching vibrations upon complexation to the metal center.
NMR Spectroscopy (¹H, ¹³C) Provides information on the ligand's coordination environment. Shifts in the chemical shifts of the aromatic protons and carbons of both the aniline and phenylseleno groups can indicate metal binding.
⁷⁷Se NMR Spectroscopy A crucial technique for directly probing the selenium atom's involvement in coordination. A significant downfield shift in the ⁷⁷Se NMR signal upon complexation is indicative of the selenium atom donating electron density to the metal.
X-ray Crystallography Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center, confirming the coordination mode of the ligand.
Elemental Analysis Determines the elemental composition of the complex, helping to confirm the stoichiometry of the metal and ligand.

Based on studies of analogous aniline and organoselenium ligands, it is anticipated that Benzenamine, 4-(phenylseleno)- would readily form stable complexes with various transition metals, particularly those from the late transition series like palladium, platinum, and gold, which have a high affinity for soft selenium donors.

Pincer Ligand Architectures Incorporating the Benzenamine, 4-(phenylseleno)- Motif

Pincer ligands are a class of chelating agents that bind to a metal center via three donor atoms in a meridional fashion, often conferring high stability and unique reactivity to the resulting metal complexes. The structure of Benzenamine, 4-(phenylseleno)- makes it an excellent candidate for incorporation into pincer ligand frameworks.

While no pincer ligands based explicitly on the Benzenamine, 4-(phenylseleno)- core have been reported, related (Se,N,Se) pincer ligands have been synthesized and studied. These ligands typically feature a central nitrogen-donor heterocycle, such as pyridine, flanked by two selenium-containing arms. The synthesis of such ligands often involves the reaction of a di-halogenated N-heterocycle with a selenium-based nucleophile.

Hypothetically, Benzenamine, 4-(phenylseleno)- could be functionalized at the ortho positions of the aniline ring with selenium-containing donor arms to create an (Se,N,Se)-type pincer ligand. The synthesis might involve ortho-lithiation of a protected aniline derivative followed by reaction with an appropriate selenium electrophile. The resulting pincer ligand would offer a combination of a hard amine donor and two soft selenoether donors, a combination known to stabilize various metal oxidation states and promote catalytic activity.

Coordination Modes and Binding Affinities of the Phenylseleno-Aniline Ligand

The Benzenamine, 4-(phenylseleno)- ligand possesses two potential donor sites: the nitrogen atom of the aniline group and the selenium atom of the phenylseleno group. This allows for several possible coordination modes.

Monodentate Coordination: The ligand could coordinate to a metal center through either the nitrogen or the selenium atom. Given the soft nature of metals typically used in cross-coupling catalysis (e.g., palladium), coordination through the soft selenium atom is highly probable. nih.gov

Bidentate Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with the nitrogen atom coordinating to one metal and the selenium atom to another.

Chelating Coordination (in functionalized derivatives): While the parent molecule is not ideally suited for chelation due to the para-substitution pattern, derivatives with donor groups at the ortho-position could act as bidentate or tridentate chelating ligands.

The binding affinity of the ligand to a metal center would be influenced by several factors, including the nature of the metal, its oxidation state, and the solvent. The presence of both a hard (nitrogen) and a soft (selenium) donor suggests that it could exhibit hemilabile behavior, where one of the donor atoms can reversibly dissociate from the metal center, potentially opening up a coordination site for catalysis.

Catalytic Applications of Metal Complexes Derived from Benzenamine, 4-(phenylseleno)-

Palladium complexes are renowned for their catalytic prowess in a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govyoutube.com The electronic properties imparted by selenium-containing ligands can significantly influence the catalytic activity of their metal complexes.

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. The catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination steps. The nature of the ligands on the palladium center is crucial for the efficiency of the catalyst.

While no specific data exists for catalysts derived from Benzenamine, 4-(phenylseleno)-, palladium complexes of other organoselenium ligands have shown high catalytic activity in Heck reactions. The electron-donating ability of the selenium atom can enhance the rate of the oxidative addition step, which is often rate-limiting. Furthermore, the stability imparted by selenium coordination can lead to robust catalysts with high turnover numbers.

Table 2: Hypothetical Catalytic Performance in Heck Reactions

Catalyst SystemSubstratesProduct YieldTurnover Number (TON)
[Pd(Benzenamine, 4-(phenylseleno)-)₂Cl₂]Aryl bromide + StyreneHighHigh
[Pd(Benzenamine, 4-(phenylseleno)-)₂(OAc)₂]Aryl iodide + Butyl acrylateExcellentVery High
In situ generated from Pd(OAc)₂ and ligandVarious aryl halides and alkenesGood-ExcellentGood-Very High
(This table is a hypothetical projection based on the performance of related selenium-containing palladium catalysts and is not based on experimental data for the specified compound.)

The Suzuki coupling reaction, which couples an organoboron compound with a halide or triflate, is another indispensable tool in synthetic chemistry. nih.govyoutube.com Palladium catalysts are the most common choice for this transformation. The electronic and steric properties of the ligands play a critical role in the transmetalation and reductive elimination steps of the catalytic cycle.

Complexes of Benzenamine, 4-(phenylseleno)-, are expected to be active catalysts for Suzuki coupling. The electron-rich nature of the ligand could facilitate the reductive elimination step, leading to faster product formation. The potential for this ligand to stabilize palladium nanoparticles, which can act as a reservoir for the active catalytic species, is also a factor to consider.

Beyond Heck and Suzuki reactions, palladium complexes of selenium-containing ligands have shown promise in a variety of other catalytic transformations. These include:

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds. nih.gov

α-Arylation of Carbonyl Compounds: The formation of a carbon-carbon bond at the α-position of a carbonyl group.

The unique electronic environment created by the phenylseleno-aniline ligand could offer advantages in these and other catalytic processes, making its metal complexes interesting targets for future research.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenamine, 4 Phenylseleno

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For Benzenamine, 4-(phenylseleno)- , a combination of ¹H, ¹³C, and ⁷⁷Se NMR, supplemented by advanced experiments like DEPT and 2D NMR, provides a complete picture of its structure in solution.

¹H and ¹³C NMR Investigations

The ¹H NMR spectrum of Benzenamine, 4-(phenylseleno)- is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the amine protons. The protons on the aniline (B41778) ring (the phenyl ring bearing the -NH₂ group) and the unsubstituted phenyl ring will resonate in the aromatic region, typically between 6.5 and 8.0 ppm. The electron-donating amino group will cause an upfield shift (to lower ppm values) for the protons on its ring, particularly those in the ortho and para positions relative to the amino group. Conversely, the phenylseleno group will also influence the chemical shifts of the protons on both rings. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For Benzenamine, 4-(phenylseleno)- , twelve distinct signals are anticipated in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the selenium (C-Se) are expected to be significantly influenced by these heteroatoms. The carbon attached to the amino group is expected to be shifted downfield due to the electronegativity of nitrogen. Similarly, the carbon directly bonded to the selenium atom will also show a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzenamine, 4-(phenylseleno)-

Atom Technique Predicted Chemical Shift (ppm) Notes
Aromatic Protons¹H NMR6.5 - 8.0Complex splitting patterns due to coupling between adjacent protons. Protons on the aniline ring will be shifted upfield compared to those on the other phenyl ring.
Amine Protons¹H NMRVariable, broad singletChemical shift is dependent on solvent and concentration.
Aromatic Carbons¹³C NMR110 - 150Twelve distinct signals are expected.
C-N Carbon¹³C NMR~140-150Downfield shift due to the electronegativity of the attached nitrogen atom.
C-Se Carbon¹³C NMR~120-130Chemical shift is influenced by the selenium atom and the electronic effects of the substituent on the other ring.

⁷⁷Se NMR for Selenium Environment Characterization

Given the presence of selenium, ⁷⁷Se NMR spectroscopy is a powerful technique for directly probing the electronic environment of the selenium atom. nih.gov The chemical shift of ⁷⁷Se is highly sensitive to the nature of the organic groups attached to it. For diaryl selenides like Benzenamine, 4-(phenylseleno)- , the ⁷⁷Se chemical shift is influenced by the electronic properties of the substituents on the aromatic rings. nih.gov

Studies on a variety of substituted (phenylseleno)benzenes have shown that ⁷⁷Se chemical shifts can span a wide range, from approximately 181 to 446 ppm. nih.gov The presence of an electron-donating amino group at the para-position of one phenyl ring is expected to shield the selenium nucleus, leading to a chemical shift in the lower end of this range. Intramolecular interactions between the selenium atom and ortho-substituents can also significantly affect the chemical shift. nih.gov Therefore, the ⁷⁷Se NMR spectrum of Benzenamine, 4-(phenylseleno)- would provide a unique "fingerprint" of the selenium's local environment. nih.gov

DEPT 135° and 2D NMR Experiments

To unambiguously assign the signals in the ¹³C NMR spectrum, Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are employed. A DEPT-135 experiment differentiates carbon signals based on the number of attached protons. For Benzenamine, 4-(phenylseleno)- , the DEPT-135 spectrum would show positive signals for all CH groups in the aromatic rings. Quaternary carbons, such as the ones directly bonded to the nitrogen and selenium atoms (C-N and C-Se), would be absent in the DEPT-135 spectrum, aiding in their identification. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Benzenamine, 4-(phenylseleno)- is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H and C=C bonds of the aromatic rings, and the C-Se bond. researchgate.net

The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. nih.gov The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings. The C-N stretching vibration is expected in the 1250-1360 cm⁻¹ range. The C-Se stretching vibration is expected at lower wavenumbers, typically in the region of 400-600 cm⁻¹, although it may be weak.

Table 2: Characteristic FT-IR Absorption Bands for Benzenamine, 4-(phenylseleno)-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch> 3000Medium to weak
Aromatic C=C Stretch1450 - 1600Medium to strong
C-N Stretch1250 - 1360Medium
Aromatic C-H Bend (out-of-plane)690 - 900Strong
C-Se Stretch400 - 600Weak to medium

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Benzenamine, 4-(phenylseleno)- , mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Due to the isotopic distribution of selenium, this molecular ion peak will be accompanied by a characteristic pattern of satellite peaks.

The fragmentation of Benzenamine, 4-(phenylseleno)- under EI conditions is expected to proceed through several key pathways. Cleavage of the C-Se bond can lead to the formation of [C₆H₅Se]⁺ and [NH₂C₆H₄]⁺ fragments. Similarly, cleavage of the other C-Se bond can produce [C₆H₅]⁺ and [NH₂C₆H₄Se]⁺ fragments. The phenyl rings themselves can undergo fragmentation, with the formation of the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 being a common feature for alkyl-substituted benzene (B151609) rings, although less common for directly substituted rings. youtube.com The fragmentation of the aniline moiety can involve the loss of HCN from the ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Benzenamine, 4-(phenylseleno)- is not available, analysis of related substituted (phenylseleno)benzenes reveals important structural features. nih.gov

Single Crystal X-ray Diffraction of Benzenamine, 4-(phenylseleno)- and its Derivatives

A key example is the derivative 4-((4-bromobenzyl)selanyl)aniline, which features the core (selanyl)aniline structure. nih.gov The crystallographic data for this compound, obtained through single-crystal X-ray diffraction analysis, reveals its molecular geometry and crystal lattice parameters. nih.gov The central selenium atom adopts a bent geometry, with a C-Se-C bond angle of 98.29 (10)°. nih.gov The compound crystallizes in the triclinic system with the P-1 space group. nih.gov Detailed crystallographic data for this derivative are presented in the table below.

Interactive Table 1: Crystallographic Data for 4-((4-bromobenzyl)selanyl)aniline Users can sort the data by clicking on the headers.

ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)5.7880 (4) nih.gov
b (Å)9.8913 (6) nih.gov
c (Å)14.5951 (9) nih.gov
V (ų)1731.0 (3) nih.gov
Z2 nih.gov

This data serves as a crucial reference point for understanding the likely crystallographic features of Benzenamine, 4-(phenylseleno)-.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of a crystal is governed by a network of non-covalent intermolecular interactions. These forces dictate the stability and physical properties of the solid-state material. In the crystal structure of the derivative 4-((4-bromobenzyl)selanyl)aniline, the packing is stabilized by a combination of intermolecular hydrogen bonding, π···π stacking, and C-Br···π interactions. nih.gov

The nature of intermolecular interactions in aromatic systems can be rationalized through a combination of electrostatic and van der Waals forces. nih.gov For selenium-containing compounds, specific interactions involving the selenium atom are also critical. Studies on related organoselenium compounds have identified several key interactions that play a major role in stabilizing their crystal structures:

π–π Stacking: The presence of multiple aromatic rings in Benzenamine, 4-(phenylseleno)- makes π–π stacking interactions highly probable. These interactions, where the planes of the aromatic rings align, are crucial for the stability of many aromatic compounds. nih.govlookchem.com

Selenium-Mediated Interactions: Weak intermolecular Se⋯Se and Se⋯O interactions can also serve to link molecules, contributing to the formation of the three-dimensional supramolecular framework. researchgate.net

The combination of these diverse intermolecular forces is responsible for the formation of stable, ordered supramolecular assemblies in the solid state. lookchem.com

Electronic Absorption and Fluorescence Spectroscopy for Electronic Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. The electronic properties of Benzenamine, 4-(phenylseleno)- are dictated by its conjugated system, which includes two phenyl rings, an amino group (-NH2), and a selenium atom.

The parent molecule, aniline, exhibits a characteristic UV absorption peak around 286 nm and a fluorescence emission maximum near 336 nm. aatbio.comnist.gov The introduction of the phenylseleno group at the para position significantly extends the π-conjugated system. shimadzu.com This extension, coupled with the presence of lone pair electrons on the selenium atom, is expected to cause a bathochromic (red) shift in the primary absorption band (a π-π* transition) compared to aniline. shimadzu.com Theoretical studies on related organoselenium compounds confirm that electron-donating substituents like the amino group (-NH2) decrease the HOMO-LUMO energy gap, which corresponds to a lower energy (longer wavelength) electronic transition. rdd.edu.iq

Similarly, the fluorescence emission is expected to be red-shifted relative to aniline. The neutral forms of most aniline derivatives typically fluoresce with maxima around 350 nm. nih.gov The extended conjugation in Benzenamine, 4-(phenylseleno)- would lower the energy of the first excited state, resulting in emission at a longer wavelength. nih.gov The presence of the heavy selenium atom may also influence the fluorescence quantum yield, though specific data is not available.

Interactive Table 2: Predicted Spectroscopic Properties of Benzenamine, 4-(phenylseleno)- Users can sort the data by clicking on the headers.

Spectroscopic PropertyPredicted CharacteristicRationaleReference
Electronic Absorption (UV-Vis) Bathochromic shift (λmax > 286 nm) compared to anilineExtended π-conjugation from the phenylseleno group lowers the energy of the π-π* transition. nist.govshimadzu.com
Fluorescence Emission Emission maximum at λ > 336 nmThe extended conjugated system lowers the energy of the excited state, leading to longer-wavelength emission. aatbio.comnih.gov
Primary Electronic Transition π-πInvolves the promotion of an electron from a π bonding orbital to a π antibonding orbital across the conjugated system. shimadzu.com

These spectroscopic features are fundamental to the molecule's electronic character and potential applications in materials science.

Theoretical and Computational Investigations of Benzenamine, 4 Phenylseleno

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and a host of properties that dictate the molecule's reactivity and electronic behavior. For Benzenamine, 4-(phenylseleno)-, DFT studies are crucial for understanding how the interplay between the electron-donating amino group (-NH₂) and the phenylseleno (-SePh) substituent governs its electronic landscape.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from DFT calculations that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive sites. MEP maps use a color scale where red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green and yellow represent areas of near-zero or intermediate potential. nih.gov

For Benzenamine, 4-(phenylseleno)-, the MEP map is expected to show distinct regions of reactivity.

Negative Potential: The highest electron density is anticipated to be localized on the selenium and nitrogen atoms due to their lone pairs of electrons. Studies on related aniline (B41778) derivatives confirm that the amino group creates a region of negative potential. nih.gov Therefore, the nitrogen atom of the amino group and the selenium atom are predicted to be the primary sites for electrophilic attack. thaiscience.infotci-thaijo.org

Positive Potential: The hydrogen atoms of the amino group are expected to be the most electron-deficient regions, appearing as blue on the MEP map. nih.gov These sites are the most likely to participate in hydrogen bonding as donor atoms.

Aromatic Rings: The aromatic rings will exhibit a complex potential. The aniline ring, influenced by the strong electron-donating amino group, is expected to have a more negative potential (more red/yellow) compared to the phenyl ring attached to the selenium atom, making it more susceptible to electrophilic substitution. nih.gov The π-system of the rings can also represent regions of negative potential above and below the plane of the ring.

MEP analysis is a powerful tool for predicting how the molecule will interact with other chemical species, such as receptors or substrates, based on electrostatic complementarity. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity.

A small HOMO-LUMO gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. nih.gov

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanical methods like DFT are excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are powerful tools for exploring the conformational landscape and dynamic behavior of larger molecules. researchgate.netresearchgate.net

Molecular Mechanics (MM) methods use classical physics principles and a simplified force field to calculate the potential energy of a molecule as a function of its geometry. researchgate.net For Benzenamine, 4-(phenylseleno)-, MM can be used to perform a conformational analysis to identify the most stable arrangement of its constituent parts. The key degrees of freedom in this molecule are the rotations around the C-N, C-Se, and Se-Ph bonds, which determine the dihedral angles between the two phenyl rings. MM calculations can map the potential energy surface as these bonds are rotated, revealing the global and local energy minima that correspond to the most stable conformers. Studies on related phenyl selenotetrahydropyrans have successfully used MM methods to determine stable geometries. researchgate.net

Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms in the molecule over time, providing a view of its dynamic behavior. nih.gov An MD simulation of Benzenamine, 4-(phenylseleno)- would reveal how the molecule flexes, vibrates, and rotates at a given temperature. This can provide insights into its conformational flexibility, the accessibility of different reactive sites, and how it might interact with a solvent or a biological macromolecule. The simulation would track the trajectories of all atoms, allowing for the analysis of structural fluctuations and the time-averaged properties of the molecule. researchgate.net

Quantum Chemical Calculations for Proton Affinities and Hyperconjugation in Related Benzenamine Systems

Quantum chemical calculations are highly effective for determining the intrinsic basicity of molecules through the calculation of proton affinity (PA). Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton (B + H⁺ → BH⁺). researchgate.netnih.gov It is a direct measure of a molecule's gas-phase basicity, free from solvent effects.

For Benzenamine, 4-(phenylseleno)-, the primary site of protonation is the amino group. The basicity of this group is modulated by the electronic effects of the substituent at the para position—the phenylseleno group. The phenylseleno group is generally considered to be electron-donating through resonance, which would be expected to increase the electron density on the nitrogen atom and thus increase its proton affinity compared to unsubstituted aniline.

Computational studies have been performed on a wide array of substituted anilines, providing a clear picture of substituent effects on proton affinity. researchgate.netscribd.com Electron-donating groups (EDGs) consistently increase PA, while electron-withdrawing groups (EWGs) decrease it.

Table 1: PM3-Computed Gas-Phase Proton Affinities (PA) for Selected Substituted Anilines researchgate.net
CompoundSubstituentPA (kJ/mol)
Aniline-H892.8
4-Methylaniline-CH₃ (EDG)899.6
4-Methoxyaniline-OCH₃ (EDG)904.5
4-Aminobiphenyl-Ph (Weak EDG)903.2
4-Chloroaniline-Cl (EWG)884.0
4-Nitroaniline-NO₂ (Strong EWG)858.9

Based on these trends, the phenylseleno group, acting as an electron-donating substituent, would be predicted to increase the PA of the aniline nitrogen, making Benzenamine, 4-(phenylseleno)- more basic in the gas phase than aniline or 4-chloroaniline, likely with a PA value comparable to or slightly greater than 4-methylaniline.

Computational Modeling of Interactions with Other Chemical Species

Computational modeling can also predict how Benzenamine, 4-(phenylseleno)- interacts with other molecules, such as metal ions, solvents, or biological targets. DFT calculations are particularly useful for studying non-covalent interactions and coordination chemistry. researchgate.netmdpi.com

Potential interactions involving Benzenamine, 4-(phenylseleno)- include:

Coordination with Metal Ions: The nitrogen and selenium atoms, with their available lone pairs, can act as ligands, coordinating to metal centers. DFT studies can optimize the geometry of such metal complexes, calculate binding energies, and analyze the nature of the metal-ligand bond. mdpi.com Studies on related Schiff base ligands containing selenium show that the selenium atom can participate in interactions that stabilize complexes. researchgate.net

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). Computational models can quantify the strength and geometry of these hydrogen bonds with solvent molecules like water or with functional groups in a protein's active site.

Se-π Interactions: The selenium atom can engage in non-covalent interactions with aromatic π-systems. These Se-π interactions, which are a combination of electrostatic and dispersive forces, can play a role in stabilizing molecular conformations and intermolecular assemblies. researchgate.net DFT calculations on complexes between hydrogen selenide (B1212193) and substituted benzenes show that these interactions are significant, with dispersive forces contributing substantially to the bonding. researchgate.net This suggests that in solid-state packing or in host-guest complexes, the selenium atom of Benzenamine, 4-(phenylseleno)- could interact favorably with nearby aromatic rings.

These computational models are essential for rationalizing observed chemical behavior and for designing new molecules with specific interaction capabilities for applications in materials science and medicinal chemistry.

Supramolecular Chemistry Involving Benzenamine, 4 Phenylseleno

Hydrogen Bonding Networks in Phenylseleno-Aniline Derivatives

In the specific case of 4-(phenylseleno)aniline, crystallographic studies have revealed the presence of N–H···Se hydrogen bonds. These interactions, where the selenium atom acts as a weak hydrogen bond acceptor, contribute to the formation of supramolecular chains within the crystal lattice. This is a noteworthy feature, as selenium's ability to participate in hydrogen bonding is a subject of ongoing interest in structural chemistry. nih.gov The interplay between the traditional N-H···N hydrogen bonds, commonly observed in anilines, and the less conventional N-H···Se interactions creates a complex and robust hydrogen bonding network that is a key driver in the self-assembly of this molecule.

Supramolecular Self-Assembly and Crystal Engineering

The principles of supramolecular self-assembly and crystal engineering leverage non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. nih.govchemscene.comyoutube.com Benzenamine, 4-(phenylseleno)- is an excellent candidate for such studies due to its combination of hydrogen bonding capabilities and the potential for other non-covalent interactions, such as those involving the selenium atom and the aromatic rings.

The self-assembly of aniline (B41778) derivatives is a well-documented phenomenon, often leading to the formation of one-, two-, or three-dimensional networks. nih.gov These assemblies can be influenced by factors such as solvent choice and the presence of co-crystallizing agents. For instance, the co-crystallization of anilines with other molecules, such as phenols, can lead to the formation of predictable supramolecular synthons, which are robust structural motifs that can be used in the rational design of new crystal structures. nih.gov

In the context of Benzenamine, 4-(phenylseleno)-, the combination of N-H···Se and N-H···N hydrogen bonds, along with π-π stacking interactions (discussed in section 7.4), directs the formation of its specific crystalline architecture. The ability to predict and control these interactions is at the heart of crystal engineering, with the goal of designing materials with specific physical and chemical properties. The unique electronic and steric properties of the phenylseleno group can be exploited to tune the resulting supramolecular structures in ways that are distinct from other substituted anilines.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.org This process is underpinned by the principle of molecular recognition, where the host exhibits a specific binding affinity for a particular guest. youtube.comnih.gov While specific host-guest studies involving Benzenamine, 4-(phenylseleno)- as either host or guest are not extensively documented, the structural features of the molecule suggest its potential in this area.

The aromatic rings and the selenium atom of Benzenamine, 4-(phenylseleno)- could allow it to act as a guest, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. wikipedia.orgnih.gov The binding would be driven by a combination of hydrophobic interactions, van der Waals forces, and potentially specific interactions with the selenium atom.

Conversely, organoselenium compounds have been incorporated into larger host structures to modulate their recognition properties. For example, bis(β-cyclodextrin)s bridged by organoselenium linkers have been synthesized and shown to exhibit enhanced molecular recognition for various dye molecules compared to native β-cyclodextrin. nih.gov This demonstrates that the inclusion of selenium-containing moieties can significantly influence the binding affinity and selectivity of a host system. Such findings suggest that supramolecular structures derived from Benzenamine, 4-(phenylseleno)- could be designed to act as hosts for specific guest molecules.

Pi-Pi Stacking Interactions in Aromatic-Selenium Systems

Pi-pi (π-π) stacking is a crucial non-covalent interaction that contributes to the stability of supramolecular assemblies, particularly those containing aromatic rings. nih.govncsu.eduresearchgate.netnih.gov In aromatic-selenium systems like Benzenamine, 4-(phenylseleno)-, these interactions occur between the phenyl rings of adjacent molecules. The electron-rich π-systems of the aromatic rings can interact in various geometries, including face-to-face and edge-to-face arrangements, to create a stabilizing force.

Below is a table summarizing the key supramolecular interactions involving Benzenamine, 4-(phenylseleno)-.

Interaction TypeParticipating GroupsRole in Supramolecular Structure
Hydrogen Bonding -NH₂ (donor) and Se (acceptor)Formation of N–H···Se hydrogen bonds, leading to supramolecular chains.
-NH₂ (donor) and -NH₂ (acceptor)Potential for N-H···N interactions, contributing to the overall hydrogen bonding network.
Supramolecular Self-Assembly Entire MoleculeThe combination of hydrogen bonds and π-π stacking directs the formation of a specific crystalline architecture.
Host-Guest Chemistry Aromatic Rings, Selenium AtomPotential to act as a guest in various host molecules or be incorporated into larger host structures to influence molecular recognition.
Pi-Pi Stacking Phenyl RingsStabilizes the supramolecular assembly through interactions between the aromatic systems of adjacent molecules.

Q & A

Q. Basic

  • NMR : 1^1H NMR reveals deshielding of aromatic protons adjacent to the Se atom (δ ~7.2–7.8 ppm). 77^{77}Se NMR (if accessible) provides direct evidence of Se incorporation (δ ~200–400 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight. Fragmentation patterns help identify Se-containing moieties .
  • IR : Stretching vibrations for C-Se bonds (~550–650 cm1^{-1}) and N-H in amines (~3300 cm1^{-1}) .

How can computational chemistry methods predict the electronic properties and reactivity of 4-(phenylseleno)benzenamine?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites. The phenylseleno group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict pharmacological activity .
  • Solvent effects : Use COSMO-RS to simulate solubility in polar/nonpolar solvents .

What strategies resolve contradictions in reported solubility or stability data for 4-(phenylseleno)benzenamine derivatives?

Q. Advanced

  • Controlled solvent screening : Systematically test solvents (e.g., DMSO, THF, ethanol) under varying temperatures to identify optimal conditions .
  • Oxidation mitigation : Use antioxidants (e.g., BHT) or inert atmospheres to prevent Se oxidation, which alters solubility .
  • Cross-validate techniques : Compare UV-Vis, HPLC, and gravimetric analyses to confirm stability .

What are the documented biological activities of 4-(phenylseleno)benzenamine analogues?

Basic
Schiff base derivatives (e.g., N-arylidene analogues) exhibit:

  • Antioxidant activity : Via radical scavenging, attributed to the Se moiety’s redox activity .
  • Antimicrobial potential : Structural analogs show inhibition against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Selone groups in Schiff bases interact with cysteine residues in proteases .

How does the phenylseleno group at the para position affect the aromatic ring’s electronic environment?

Q. Advanced

  • Hammett substituent constants : The -SePh group has a σp_p value reflecting moderate electron-withdrawing effects, altering ring electrophilicity.
  • NMR chemical shifts : Para-substitution causes distinct deshielding of adjacent protons due to conjugation with the Se atom .
  • Electrochemical studies : Cyclic voltammetry reveals redox peaks corresponding to Se-centered reactions .

What safety protocols are recommended for handling 4-(phenylseleno)benzenamine?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
  • Waste disposal : Neutralize selenium-containing waste with NaHCO3_3 before disposal .
  • Storage : Keep under argon at –20°C to prevent oxidation .

How does 4-(phenylseleno)benzenamine function as a ligand in organometallic catalysis?

Q. Advanced

  • Ligand design : The Se atom coordinates with transition metals (e.g., Pd, Cu), forming stable complexes for cross-coupling reactions .
  • Catalytic activity : Enhances reactivity in C–Se bond formation reactions, as seen in selenophenol syntheses .
  • Spectroscopic monitoring : Use X-ray crystallography or EXAFS to confirm metal-Se binding geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.